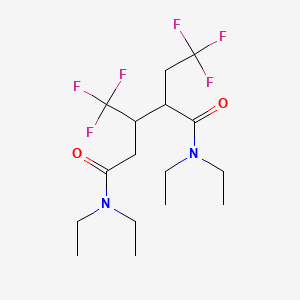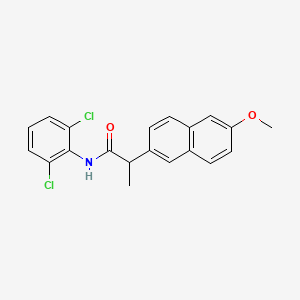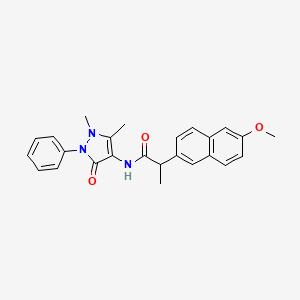![molecular formula C8H8N4O3S B13375371 2-[({5-Nitro-2-furyl}methyl)amino]-5-methyl-1,3,4-thiadiazole](/img/structure/B13375371.png)
2-[({5-Nitro-2-furyl}methyl)amino]-5-methyl-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[({5-Nitro-2-furyl}methyl)amino]-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a nitrofuran moiety and a thiadiazole ring, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({5-Nitro-2-furyl}methyl)amino]-5-methyl-1,3,4-thiadiazole typically involves the reaction of 5-nitro-2-furfuraldehyde with appropriate amines and thiadiazole precursors. One common method includes the condensation of 5-nitro-2-furfuraldehyde with 2-amino-5-methyl-1,3,4-thiadiazole under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
2-[({5-Nitro-2-furyl}methyl)amino]-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furans and thiadiazoles.
Aplicaciones Científicas De Investigación
2-[({5-Nitro-2-furyl}methyl)amino]-5-methyl-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[({5-Nitro-2-furyl}methyl)amino]-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can inhibit key enzymes involved in DNA synthesis and repair, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
5-Nitro-2-furfuraldehyde: Shares the nitrofuran moiety but lacks the thiadiazole ring.
2-Amino-5-methyl-1,3,4-thiadiazole: Contains the thiadiazole ring but lacks the nitrofuran moiety.
5-Nitro-2-furylglyoxal: Another nitrofuran derivative with different functional groups.
Uniqueness
2-[({5-Nitro-2-furyl}methyl)amino]-5-methyl-1,3,4-thiadiazole is unique due to the combination of the nitrofuran and thiadiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H8N4O3S |
|---|---|
Peso molecular |
240.24 g/mol |
Nombre IUPAC |
5-methyl-N-[(5-nitrofuran-2-yl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H8N4O3S/c1-5-10-11-8(16-5)9-4-6-2-3-7(15-6)12(13)14/h2-3H,4H2,1H3,(H,9,11) |
Clave InChI |
URPYZLNSCPLBOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(S1)NCC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({6-[(2,4-dichlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine](/img/structure/B13375290.png)
![ethyl 4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-1-piperidinecarboxylate](/img/structure/B13375297.png)
![4-bromo-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B13375298.png)
![3-{5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-2-thienyl}-1-phenyl-2-propen-1-one](/img/structure/B13375307.png)
![5-[N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethanimidoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B13375319.png)
![5-bromo-N-[2-(2-hydroxyethoxy)ethyl]-2-thiophenesulfonamide](/img/structure/B13375327.png)
![1-(3-isopropoxypropyl)-5-[2-(3-methoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone](/img/structure/B13375329.png)

![3-(4-Fluorophenyl)[1,2,3]triazolo[5,1-c][1,2,4]benzotriazine 5-oxide](/img/structure/B13375333.png)

![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-1-(3-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13375345.png)
![3-(3,4-Dimethoxybenzyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375357.png)
![3-(3-{[(4-bromophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1-ethyl-1H-imidazol-3-ium](/img/structure/B13375363.png)

